molecular formula C7H3BrClNO4 B2599143 4-Bromo-2-chloro-6-nitrobenzoic acid CAS No. 2092792-27-1

4-Bromo-2-chloro-6-nitrobenzoic acid

Cat. No.: B2599143
CAS No.: 2092792-27-1
M. Wt: 280.46
InChI Key: BHVKGDUOOHBRMZ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-nitrobenzoic acid is a substituted benzoic acid derivative with the molecular formula C₇H₃BrClNO₄ and a calculated molecular weight of 280.46 g/mol. It features bromo (Br), chloro (Cl), and nitro (NO₂) substituents at the 4-, 2-, and 6-positions, respectively, on the aromatic ring. The nitro group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid group (pKa ≈ 1.5–2.0, estimated from analogous nitrobenzoic acids) compared to unsubstituted benzoic acid (pKa ≈ 4.2). This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or coordination chemistry due to its reactive halogen and nitro groups .

Properties

IUPAC Name

4-bromo-2-chloro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVKGDUOOHBRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-chloro-6-nitrobenzoic acid typically involves the nitration of 4-bromo-2-chlorobenzoic acid with nitric acid and sulfuric acid. The resulting product is then purified using recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Bromo-2-chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents such as hydrogen gas or metal hydrides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-2-chloro-6-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its cytotoxicity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The following table compares 4-bromo-2-chloro-6-nitrobenzoic acid with structurally related compounds, highlighting substituent positions, molecular properties, and applications:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties Applications References
4-Bromo-2-chloro-6-nitrobenzoic acid Br (4), Cl (2), NO₂ (6) C₇H₃BrClNO₄ 280.46 High acidity (pKa ~1.5–2.0); reactive halogen and nitro groups Pharmaceutical intermediates, coordination chemistry
4-Bromo-2-chloro-6-methylbenzoic acid Br (4), Cl (2), CH₃ (6) C₈H₆BrClO₂ 245.49 Moderate acidity (pKa ~2.8–3.5); methyl group enhances lipophilicity Material science, polymer research
2-Bromo-6-nitrobenzoic acid Br (2), NO₂ (6) C₇H₄BrNO₄ 246.02 Lower acidity (pKa ~2.3–2.8) due to fewer electron-withdrawing groups Dye synthesis, catalysis
2-Bromo-6-methyl-4-nitrobenzoic acid Br (2), CH₃ (6), NO₂ (4) C₈H₆BrNO₄ 260.05 Positional isomer; nitro group at 4-position alters electronic effects Agrochemical intermediates
4-Bromo-2-chloro-6-fluorobenzoic acid Br (4), Cl (2), F (6) C₇H₃BrClFO₂ 253.45 Fluorine increases electronegativity; lower reactivity compared to nitro analogs Medicinal chemistry, fluorinated ligands

Biological Activity

4-Bromo-2-chloro-6-nitrobenzoic acid (BCNBA) is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BCNBA, detailing its mechanisms, research findings, and applications.

  • Molecular Formula : C7H3BrClNO4
  • Molecular Weight : 246.46 g/mol
  • Physical State : Yellow crystalline solid
  • Solubility : Soluble in organic solvents

The biological activity of BCNBA is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Antimicrobial Activity :
    • BCNBA exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes necessary for bacterial survival. This leads to cell lysis and death of the bacteria.
  • Anticancer Activity :
    • Research indicates that BCNBA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, colon, and lung cancers. The compound appears to inhibit cell proliferation through modulation of signaling pathways related to cell growth and survival .

Antimicrobial Studies

A study conducted on the antimicrobial effects of BCNBA demonstrated significant inhibition of bacterial growth against several strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, suggesting its potential as a therapeutic agent in treating bacterial infections.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Studies

In vitro studies have shown that BCNBA exhibits cytotoxic effects on various cancer cell lines. For example:

  • Breast Cancer Cells (MCF-7) : BCNBA induced apoptosis in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
  • Colon Cancer Cells (HT-29) : The compound showed a reduction in cell viability by approximately 70% at a concentration of 20 µM.

These findings suggest that BCNBA may serve as a lead compound for developing new anticancer therapies.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study evaluated the efficacy of BCNBA in combination with standard antibiotics against resistant strains of bacteria. The results showed enhanced effectiveness when BCNBA was used alongside antibiotics, indicating its potential role as an adjuvant therapy.
  • Case Study on Cancer Treatment :
    A preclinical trial investigated the effects of BCNBA on tumor growth in xenograft models. Results revealed that treatment with BCNBA significantly reduced tumor size compared to control groups, supporting its potential as a novel anticancer agent.

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